![molecular formula C8H10N4O B2385545 2-乙基-5-甲基[1,2,4]三唑并[1,5-a]嘧啶-7-醇 CAS No. 104472-75-5](/img/structure/B2385545.png)

2-乙基-5-甲基[1,2,4]三唑并[1,5-a]嘧啶-7-醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

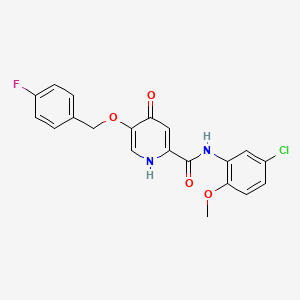

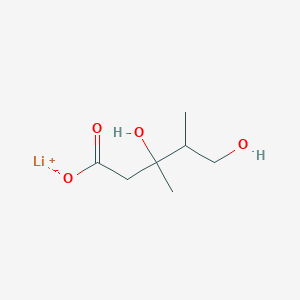

“2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol” is a chemical compound with the molecular formula C6H6N4O. It has a molecular weight of 150.1380 . It is also known by other names such as 5-Methyl-7-hydroxy-1,3,4-triazaindolizine, 5-Methyl-S-triazolo(1,5-a)pyrimidin-7-ol, and Methyl hydroxytriazaindolizine .

Synthesis Analysis

New triazolo[1,5-a]pyrimidines containing aroyl and acetyl or ester groups in the pyrimidine ring were synthesized in a process related to the Biginelli-like reaction, using hydrates of arylglyoxals, β-dicarbonyl compounds, and 1H-1,2,4-triazol-5-amine . The reaction was carried out in either a sequential or one-pot procedure .Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The 3D structure provides a more detailed view of the compound’s configuration in space .Chemical Reactions Analysis

The formation of this heterocyclic system proceeds as a result of one-pot cyclization involving aldehydes, compounds with active methylene groups (β-dicarbonyl compounds, ketones etc.), and amidines . The reaction proceeds under the conditions of acidic catalysis .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol” include a molecular weight of 150.1380 . More detailed properties such as melting point, boiling point, and solubility were not found in the search results.科学研究应用

抗菌和抗真菌应用

已发现[1,2,4]三唑并[1,5-a]嘧啶(TPs)表现出显著的抗菌和抗真菌特性 。这使得它们在开发新的抗菌和抗真菌剂方面具有价值。

抗病毒应用

TPs在抑制流感病毒RNA聚合酶PA-PB1亚基异二聚体化方面已显示出可喜的结果 。这表明其在开发抗病毒药物方面的潜在应用。

抗癌应用

据报道,TPs具有抗癌特性 。 它们还用于开发与Pt和Ru的络合物,这些络合物对寄生虫具有高度活性,可用于治疗癌症 。

抗寄生虫应用

TPs已显示出抗寄生虫活性 。这表明它们在开发用于治疗寄生虫感染的药物方面的潜在用途。

心血管应用

含有1,2,4-三唑并[1,5-a]嘧啶部分的化合物已被用于治疗心血管疾病 。

抗炎和镇痛应用

已发现TPs具有抗炎和镇痛特性 。这使得它们在开发新的抗炎和止痛药物方面具有价值。

抗糖尿病应用

据报道,TPs具有抗糖尿病特性 。这表明它们在开发用于治疗糖尿病的药物方面的潜在用途。

材料科学中的应用

作用机制

While the specific mechanism of action for “2-Ethyl-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol” is not mentioned in the search results, it is noted that non-covalent inhibitors mainly act by binding to the active site stronger than the natural substrate by non-covalent bonds like hydrogen bonds, van der Waals interactions, and electrostatic interactions .

属性

IUPAC Name |

2-ethyl-5-methyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O/c1-3-6-10-8-9-5(2)4-7(13)12(8)11-6/h4H,3H2,1-2H3,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYPMBCKXHBWLMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC2=NC(=CC(=O)N2N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Chlorodifluoromethyl)-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2385463.png)

![Methyl 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B2385465.png)

![5-Bromo-2,4-dimethyl-1-[(2-methylindolinyl)sulfonyl]benzene](/img/structure/B2385470.png)

![6-(2,5-Dimethylfuran-3-carbonyl)-1,1-difluoro-6-azaspiro[2.5]octane](/img/structure/B2385471.png)

![1-[3,5-Diethyl-4-(hydroxymethyl)phenyl]ethanone](/img/structure/B2385473.png)

![2-[(4-chloro-1-naphthyl)oxy]-N-(3-cyano-2-thienyl)acetamide](/img/structure/B2385483.png)